molecular formula C12H13N3O B15218788 n,n-Dimethyl-4-phenyl-1h-imidazole-1-carboxamide CAS No. 73462-95-0

n,n-Dimethyl-4-phenyl-1h-imidazole-1-carboxamide

Katalognummer: B15218788
CAS-Nummer: 73462-95-0
Molekulargewicht: 215.25 g/mol
InChI-Schlüssel: RWMOHGBUKXTUTM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N,N-Dimethyl-4-phenyl-1H-imidazole-1-carboxamide: is a heterocyclic compound that belongs to the imidazole family. Imidazoles are five-membered ring structures containing two nitrogen atoms at non-adjacent positions. This compound is characterized by the presence of a phenyl group at the fourth position and a carboxamide group at the first position of the imidazole ring, with two methyl groups attached to the nitrogen atom of the carboxamide group. Imidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of N,N-Dimethyl-4-phenyl-1H-imidazole-1-carboxamide can be achieved through various synthetic routes. One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst. The reaction conditions are mild and can accommodate a variety of functional groups, including aryl halides and aromatic heterocycles . Another approach involves the use of N-heterocyclic carbenes as both ligands and organocatalysts, which facilitates the formation of the imidazole ring from acetophenones and benzylic amines in the presence of an oxidant such as tert-butylhydroperoxide .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification through column chromatography.

Analyse Chemischer Reaktionen

Types of Reactions: N,N-Dimethyl-4-phenyl-1H-imidazole-1-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.

Major Products Formed:

    Oxidation: N-oxide derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted phenyl derivatives.

Wirkmechanismus

The mechanism of action of N,N-Dimethyl-4-phenyl-1H-imidazole-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of enzymes or receptors, disrupting normal cellular processes. For example, it may inhibit protein kinases or other signaling molecules, leading to altered cell growth and proliferation . The exact molecular targets and pathways depend on the specific biological activity being investigated.

Vergleich Mit ähnlichen Verbindungen

Uniqueness: N,N-Dimethyl-4-phenyl-1H-imidazole-1-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the N,N-dimethyl group on the carboxamide enhances its stability and reactivity compared to similar compounds.

Eigenschaften

CAS-Nummer

73462-95-0

Molekularformel

C12H13N3O

Molekulargewicht

215.25 g/mol

IUPAC-Name

N,N-dimethyl-4-phenylimidazole-1-carboxamide

InChI

InChI=1S/C12H13N3O/c1-14(2)12(16)15-8-11(13-9-15)10-6-4-3-5-7-10/h3-9H,1-2H3

InChI-Schlüssel

RWMOHGBUKXTUTM-UHFFFAOYSA-N

Kanonische SMILES

CN(C)C(=O)N1C=C(N=C1)C2=CC=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.